molecular formula C8H14ClNO B1395487 3-[(2-Propynyloxy)methyl]pyrrolidine hydrochloride CAS No. 1220036-53-2

3-[(2-Propynyloxy)methyl]pyrrolidine hydrochloride

Cat. No. B1395487
M. Wt: 175.65 g/mol
InChI Key: QUDORQVWQPNOSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrrolidine is a nitrogen-containing heterocyclic compound that has been widely studied due to its diverse biological and medicinal importance . It is a key component in many medicinal drugs and biomolecules such as chlorophyll, hemoglobin, myoglobin, and cytochrome .


Synthesis Analysis

The synthesis of pyrrolidine compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The pyrrolidine ring is a five-membered structure with one nitrogen atom. It is characterized by sp3 hybridization, which allows for efficient exploration of the pharmacophore space .


Chemical Reactions Analysis

Pyrrolidine and its analogs have diverse therapeutic applications and are known to inhibit certain biological processes, such as reverse transcriptase in the case of human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases .

Safety And Hazards

Pyrrolidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is highly flammable and can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled .

Future Directions

The field of pyrrolidine research is continually evolving, with ongoing efforts to design new pyrrolidine compounds with different biological profiles . These compounds have potential applications in treating various diseases, including cancer, inflammation, viral infections, and tuberculosis .

properties

IUPAC Name

3-(prop-2-ynoxymethyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO.ClH/c1-2-5-10-7-8-3-4-9-6-8;/h1,8-9H,3-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUDORQVWQPNOSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCC1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Propynyloxy)methyl]pyrrolidine hydrochloride

CAS RN

1220036-53-2
Record name Pyrrolidine, 3-[(2-propyn-1-yloxy)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220036-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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